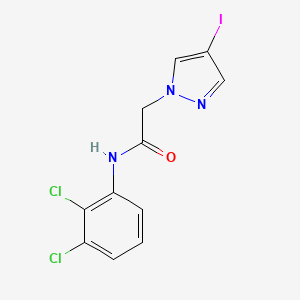![molecular formula C19H20F3N3OS B5970848 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of several kinases involved in various signaling pathways. The compound has been found to bind to the ATP-binding site of these kinases, thereby preventing their activity. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. Additionally, the compound has been found to inhibit the activation of immune cells, suggesting that it may have immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying the role of these kinases in various signaling pathways. However, one of the limitations of using this compound is its potential off-target effects. The compound has been found to inhibit the activity of several kinases, and it is possible that it may also inhibit the activity of other proteins that are not related to the intended target.
Zukünftige Richtungen
There are several future directions for the study of 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, it would be interesting to explore the potential off-target effects of this compound and to develop more selective inhibitors of the intended target. Finally, it would be valuable to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to better understand its potential use in clinical settings.
Synthesemethoden
The synthesis method for 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been described in the literature. The method involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxylic acid with piperidine, followed by the addition of phenylthiol and acetic anhydride. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been found to have a wide range of biological activities. It has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. The compound has been found to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various signaling pathways that play a critical role in the pathogenesis of many diseases.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)14-8-9-17(23-11-14)25-10-4-5-15(12-25)24-18(26)13-27-16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRAGEFWYPXQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)
![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)

![2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5970817.png)
![2-(3-methoxypropyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970823.png)

![1-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970851.png)
![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)
![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5970880.png)